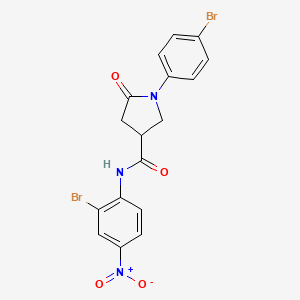![molecular formula C18H16N4O3S B11617899 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]propanenitrile](/img/structure/B11617899.png)
3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE: is a complex organic compound that features a benzisothiazole moiety, a methoxyphenyl group, and a hydrazinoethyl cyanide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multi-step organic reactions. One common approach includes the condensation of 1,1-dioxo-1H-1,2-benzisothiazole-3-amine with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazinoethyl cyanide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzisothiazole moiety, potentially converting it to a benzisothiazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzisothiazoline derivatives.
Substitution: Various substituted hydrazinoethyl cyanide derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as polymers and coatings with unique properties.
作用机制
The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the hydrazinoethyl cyanide group can participate in hydrogen bonding or electrostatic interactions with target molecules.
相似化合物的比较
1,1-Dioxo-1H-1,2-benzisothiazole derivatives: These compounds share the benzisothiazole core and exhibit similar chemical reactivity.
Methoxyphenyl hydrazones: Compounds with a methoxyphenyl group and hydrazone linkage, showing similar biological activities.
Hydrazinoethyl cyanide derivatives: These compounds have the hydrazinoethyl cyanide group and are used in similar synthetic applications.
Uniqueness: The uniqueness of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H16N4O3S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-methoxyphenyl)methylideneamino]amino]propanenitrile |
InChI |
InChI=1S/C18H16N4O3S/c1-25-16-9-4-2-7-14(16)13-20-22(12-6-11-19)18-15-8-3-5-10-17(15)26(23,24)21-18/h2-5,7-10,13H,6,12H2,1H3/b20-13+ |
InChI 键 |
GQMUBSLAJBIERX-DEDYPNTBSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
规范 SMILES |
COC1=CC=CC=C1C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11617818.png)
![N-[(4-{5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide](/img/structure/B11617822.png)
![N'-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide](/img/structure/B11617826.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11617834.png)
![butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11617841.png)

![2-[[4-[4-(1,1-Dimethylethyl)phenyl]-4-oxobutyl]thio]-4-(2-furanyl)-4,6,7,8-tetrahydro-5-hydroxy-3-quinolinecarbonitrile](/img/structure/B11617859.png)
![[(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11617873.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11617877.png)
![2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11617887.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617894.png)
![Diethyl 5-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11617902.png)
![3-[(2E)-2-(2,4-dichlorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11617907.png)
![ethyl 4-[(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11617909.png)
